Biliatresone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

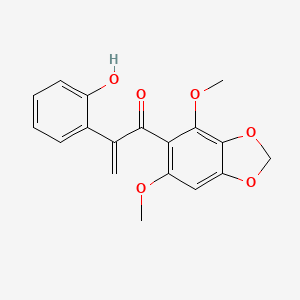

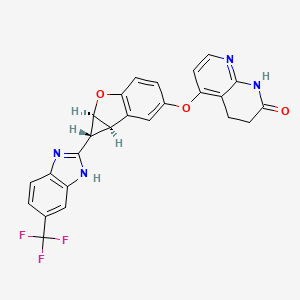

Biliatresone is a natural toxin isolated from Dysphania glomulifera and D. littoralis . It is a 1,2-diaryl-2-propenone class of isoflavonoid . Biliatresone has been found to cause extrahepatic biliary atresia in a zebrafish model . It has attracted much interest for its ability to induce biliary atresia (BA) in both zebrafish and mice .

The synthetic biliatresone had similar biliary toxic effects compared with natural biliatresone .

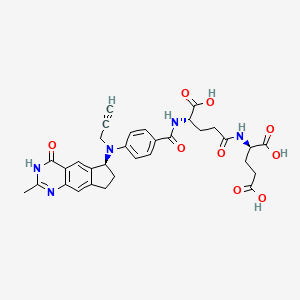

Molecular Structure Analysis

Biliatresone has a molecular formula of C18H16O6 . It has a 1,2-diaryl-2-propenone structure, with an α-methylene ketone bridge formed between two phenyl groups .Chemical Reactions Analysis

The enone moiety of biliatresone is particularly reactive, being enhanced by the methylenedioxy, methoxy, and hydroxy groups, and undergoes ready Michael addition of water and methanol .Aplicaciones Científicas De Investigación

Toxicity and Specificity Studies in Zebrafish : Biliatresone has been linked to biliary atresia-like diseases in livestock. It exhibits selective toxicity for extrahepatic cholangiocytes in zebrafish larvae. Studies reveal that the toxin induces oxidative stress, particularly affecting glutathione metabolism. This insight is pivotal in understanding the early pathogenesis of human biliary atresia (Zhao et al., 2016, Hepatology).

Development of Animal Models : In mice, exposure to Biliatresone results in symptoms of biliary atresia, including biliary obstruction and liver fibrosis. This provides a valuable animal model for studying the disease and potential treatments (Yang et al., 2020, Laboratory Investigation).

Investigations into Cellular Mechanisms : Further studies have shown that Biliatresone induces cholangiocyte injury through redox stress, emphasizing the critical role of glutathione depletion in the damage process. This research offers insights into the mechanisms underlying biliary atresia (Waisbourd-Zinman et al., 2016, Hepatology).

Synthesis and Structure-Activity Relationship : The synthesis of Biliatresone and its analogs facilitates structure-activity relationship studies. This is crucial for understanding the compound's environmental toxicity and exploring potential therapeutic interventions (Estrada et al., 2018, ACS Medicinal Chemistry Letters).

Reactivity Studies : Biliatresone shows significant reactivity with biomolecules like glutathione and histamine. Understanding its reactivity helps in elucidating its toxicological impact and guiding the development of antidotes or protective strategies (Koo et al., 2016, Chemical Research in Toxicology).

Environmental Impact on Disease Pathogenesis : Research has highlighted the role of environmental factors like Biliatresone in the pathogenesis of biliary atresia. This has significant implications for understanding and preventing the disease in humans (Patman, 2015, Nature Reviews Gastroenterology & Hepatology).

Exploring Genetic Susceptibility : Studies have connected genetic factors to susceptibility to Biliatresone toxicity, suggesting that genetic variants could be risk factors for human biliary atresia. This has implications for personalized medicine and targeted therapies (Zhao et al., 2019, bioRxiv).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-10(11-6-4-5-7-12(11)19)16(20)15-13(21-2)8-14-17(18(15)22-3)24-9-23-14/h4-8,19H,1,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIIXNKUAAGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)C(=C)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046375 |

Source

|

| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biliatresone | |

CAS RN |

1801433-90-8 |

Source

|

| Record name | 1-(4,6-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)